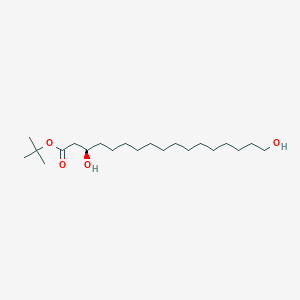
tert-butyl (3R)-3,17-dihydroxyheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is an organic compound characterized by the presence of a tert-butyl ester group and two hydroxyl groups located at the 3rd and 17th positions of a heptadecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (3R)-3,17-dihydroxyheptadecanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach is advantageous due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for the formation of tert-butyl chloride and hypochlorous acid for the formation of tert-butyl hypochlorite . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include tert-butyl chloride, tert-butyl hypochlorite, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactivity and stability.
Biology: The compound’s structural features make it a potential candidate for studying biochemical pathways and enzyme interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3,17-dihydroxyheptadecanoate involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds . The hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure but contains a chloro group and a shorter carbon chain.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another similar compound used in the synthesis of rosuvastatin.
Uniqueness
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is unique due to its longer carbon chain and the presence of hydroxyl groups at both the 3rd and 17th positions
Propriétés
Numéro CAS |
404868-09-3 |
|---|---|
Formule moléculaire |
C21H42O4 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
tert-butyl (3R)-3,17-dihydroxyheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-21(2,3)25-20(24)18-19(23)16-14-12-10-8-6-4-5-7-9-11-13-15-17-22/h19,22-23H,4-18H2,1-3H3/t19-/m1/s1 |
Clé InChI |
INXYPMRYAYFKCZ-LJQANCHMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](CCCCCCCCCCCCCCO)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(CCCCCCCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















